molecular formula C12H15F3OS B14768298 (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14768298
M. Wt: 264.31 g/mol
InChI Key: ZRWNHTIFCGXQPJ-UHFFFAOYSA-N
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Description

(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C12H15F3OS and a molecular weight of 264.31 g/mol . This compound features a trifluoromethyl group, a butoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 3-butoxy-5-(trifluoromethyl)phenylboronic acid with methylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The trifluoromethyl and butoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can undergo redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of functional groups, which provide a balance of lipophilicity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15F3OS

Molecular Weight

264.31 g/mol

IUPAC Name

1-butoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C12H15F3OS/c1-3-4-5-16-10-6-9(12(13,14)15)7-11(8-10)17-2/h6-8H,3-5H2,1-2H3

InChI Key

ZRWNHTIFCGXQPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(F)(F)F)SC

Origin of Product

United States

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